molecular formula C24H28N4O5S B11353827 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11353827
M. Wt: 484.6 g/mol
InChI Key: VTDUONKPIRUVNC-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of phenolic derivatives.

    Reduction: Reduction can result in the formation of amine derivatives.

    Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: The oxadiazole ring can interact with enzyme active sites, inhibiting their activity.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is unique due to its combination of an oxadiazole ring with a piperidine sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C24H28N4O5S/c1-32-21-9-4-3-8-20(21)24-26-23(33-27-24)11-7-10-22(29)25-18-12-14-19(15-13-18)34(30,31)28-16-5-2-6-17-28/h3-4,8-9,12-15H,2,5-7,10-11,16-17H2,1H3,(H,25,29)

InChI Key

VTDUONKPIRUVNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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